4-(4-Chlorophenyl)-4-methylpiperidine
Description
4-(4-Chlorophenyl)-4-methylpiperidine (CAS: 39512-49-7; molecular formula: C₁₂H₁₆ClN) is a piperidine derivative featuring a 4-chlorophenyl group and a methyl group at the 4-position of the piperidine ring. Its structure is characterized by a chair conformation of the piperidine ring, with the methyl group contributing to steric hindrance and enhanced lipophilicity . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antipsychotics and antimicrobial agents . Its synthesis involves alkylation or substitution reactions to introduce the 4-chlorophenyl and methyl groups onto the piperidine backbone .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-methylpiperidine |
InChI |
InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3 |
InChI Key |
WROWOTAYCAHVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine
- Structural Difference : The hydroxyl (-OH) group replaces the methyl (-CH₃) group at the 4-position.
- However, it reduces lipophilicity, impacting membrane permeability .
- Pharmacological Relevance : Used in antihistamines (e.g., cetirizine derivatives) and antifungal agents. The hydroxyl group enables metabolic conjugation, enhancing excretion but reducing metabolic stability relative to the methyl analog .
- Safety : Safety data sheets indicate acute toxicity risks (e.g., respiratory irritation), necessitating careful handling .
4-(4-Fluorophenyl)-4-methylpiperidine
4-(4-Chlorophenyl)piperidine
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide
- Structural Difference : A carboxamide group is appended to the piperidine nitrogen.
- Hydrogen Bonding : The carboxamide enables N–H⋯O hydrogen bonding, stabilizing crystal structures and enhancing interactions with biological targets like kinases or proteases .
- Antifungal Activity: Similar compounds with carboxamide linkages exhibit activity against C.
4-(4-Chlorophenyl)-4-fluoropiperidine
- Structural Difference : Fluorine replaces the methyl group at the 4-position.
- Metabolic Stability : Fluorine’s small size and electronegativity improve metabolic stability compared to methyl, reducing susceptibility to cytochrome P450 oxidation .
Comparative Data Table
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